AZD-1305

Description

Properties

CAS No. |

872045-91-5 |

|---|---|

Molecular Formula |

C22H31FN4O4 |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

tert-butyl N-[2-[(1S,5R)-7-[2-(4-cyano-2-fluorophenoxy)ethyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]ethyl]carbamate |

InChI |

InChI=1S/C22H31FN4O4/c1-22(2,3)31-21(28)25-6-7-26-12-17-14-27(15-18(13-26)30-17)8-9-29-20-5-4-16(11-24)10-19(20)23/h4-5,10,17-18H,6-9,12-15H2,1-3H3,(H,25,28)/t17-,18+ |

InChI Key |

BLLNYXOLLAVTRF-HDICACEKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCN1C[C@@H]2CN(C[C@H](C1)O2)CCOC3=C(C=C(C=C3)C#N)F |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1CC2CN(CC(C1)O2)CCOC3=C(C=C(C=C3)C#N)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AZD-1305; AZD 1305; AZD1305; UNII-CZO834LXQM; |

Origin of Product |

United States |

Foundational & Exploratory

AZD-1305: A Technical Deep Dive into its Mechanism of Action on Cardiac Ion Channels

For Researchers, Scientists, and Drug Development Professionals

AZD-1305 is an investigational antiarrhythmic agent that has garnered significant interest for its unique, multi-ion channel blocking properties, particularly in the context of atrial fibrillation. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on cardiac ion channels, synthesizing data from key preclinical and clinical studies. The information is presented to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development.

Core Mechanism: A Multi-Target Approach to Cardiac Electrophysiology

This compound exerts its antiarrhythmic effects through a combined blockade of several critical cardiac ion channels. This multi-faceted approach distinguishes it from more selective agents and is central to its therapeutic potential and safety profile. In vitro and in vivo studies have demonstrated that this compound targets the following key channels:

-

Human Ether-à-go-go-Related Gene (hERG) Potassium Channels (IKr): As a potent blocker of the rapid delayed rectifier potassium current (IKr), this compound exhibits Class III antiarrhythmic activity. This action prolongs the action potential duration (APD) and increases the effective refractory period (ERP) in both atrial and ventricular myocytes, a key mechanism for suppressing arrhythmias.[1]

-

Voltage-Gated Sodium Channels (Nav1.5): this compound distinctively modulates sodium currents by blocking both the peak (INaPeak) and late (INaLate) components.[1][2] The inhibition of the late sodium current is particularly important, as it can counteract the proarrhythmic potential associated with significant IKr blockade by preventing early afterdepolarizations (EADs).[1][2]

-

L-type Calcium Channels (Cav1.2): The compound also blocks the L-type calcium current (ICaL), which contributes to its antiarrhythmic profile and may mitigate some of the risks associated with potent IKr inhibition.[1][3]

A noteworthy characteristic of this compound is its atrial-predominant electrophysiological action.[4][5] Studies have shown a greater degree of sodium channel blockade and APD prolongation in atrial myocytes compared to their ventricular counterparts.[4][5] This atrial selectivity is a desirable feature for an antiarrhythmic drug aimed at treating atrial fibrillation, as it may reduce the risk of ventricular proarrhythmias.[1][5]

Quantitative Effects on Cardiac Ion Channels and Electrophysiology

The following tables summarize the quantitative data on the effects of this compound on various cardiac ion channels and electrophysiological parameters.

Table 1: Inhibitory Potency of this compound on Cardiac Ion Channels

| Ion Channel | Current | Species/Cell Line | IC50 Value | Reference |

| hERG | IKr | CHO cells | Data not explicitly available in provided search results | |

| hNav1.5 | INaPeak | Dog Cardiomyocytes | 66 µM (extrapolated) | [2] |

| hNav1.5 | INaLate | Dog Cardiomyocytes | 4.3 µM | [2] |

| L-type Calcium | ICaL | Data not explicitly available in provided search results |

Table 2: Electrophysiological Effects of this compound in Preclinical Models

| Parameter | Tissue/Preparation | Species | Concentration | Effect | Reference |

| Vmax Reduction (Atria) | Atrial Myocytes | Dog | 3 µM | -51% ± 10% | [4][5] |

| Vmax Reduction (Ventricles) | Ventricular Myocytes | Dog | 3 µM | -31% ± 23% | [4][5] |

| QT Interval Prolongation | In vivo | Dog | Not specified | +37% (from 290±7 to 397±15 ms) | [6] |

| QT Interval Prolongation | In vivo (AV block) | Dog | Not specified | +40% (from 535±28 to 747±36 ms) | [6] |

| QT Interval Prolongation | In vivo | Rabbit | Not specified | from 145 ± 8 to 196 ± 18 ms | [3] |

| Beat-to-beat APD Variability | In vivo | Dog | Not specified | No significant increase | [6] |

Table 3: Clinical Electrophysiological Effects of this compound

| Parameter | Population | Dose Group 3 | Effect | Reference |

| Left Atrial ERP Increase | Patients post atrial flutter ablation | Mean increase | 55 ms | [7] |

| Right Atrial ERP Increase | Patients post atrial flutter ablation | Mean increase | 84 ms | [7] |

| Right Ventricular ERP Increase | Patients post atrial flutter ablation | Mean increase | 59 ms | [7] |

| Paced QT Interval Increase | Patients post atrial flutter ablation | Mean increase | 70 ms | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Detailed Experimental Protocols

The primary technique used to elucidate the mechanism of action of this compound on cardiac ion channels is the whole-cell patch-clamp technique .[4] While specific parameters vary between studies, a general methodology can be outlined.

1. Cell Preparation:

-

Cell Types: Studies have utilized both isolated primary cardiomyocytes from animal models (e.g., canine atrial and ventricular myocytes) and heterologous expression systems (e.g., Chinese Hamster Ovary (CHO) cells) transfected with the specific human ion channel of interest (e.g., hERG, hNav1.5).[2][4]

-

Isolation: For primary myocytes, enzymatic digestion of cardiac tissue is a common method.

2. Electrophysiological Recording:

-

Configuration: The whole-cell configuration of the patch-clamp technique is employed to allow for the control of the intracellular environment and the recording of transmembrane currents.

-

Solutions:

-

External Solution (Bath): Typically contains physiological concentrations of ions such as NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH buffered to ~7.4. Specific channel blockers may be added to isolate the current of interest.

-

Internal Solution (Pipette): Contains a high concentration of a potassium salt (e.g., KCl or K-aspartate) for recording potassium currents, or a cesium salt to block potassium channels when recording sodium or calcium currents. It also includes chelating agents like EGTA, ATP, and GTP, and is buffered to a physiological pH.

-

-

Voltage Protocols: Specific voltage-clamp protocols are applied to elicit and measure the currents through the channels of interest.

-

For IKr (hERG): A depolarizing pulse to activate the channels is followed by a repolarizing step to a negative potential to measure the characteristic "tail" current.

-

For INa (Nav1.5): A series of depolarizing steps from a hyperpolarized holding potential are used to measure the peak and late components of the sodium current.

-

For ICaL (Cav1.2): Depolarizing pulses from a holding potential that inactivates sodium channels are used to elicit the calcium current.

-

3. Data Analysis:

-

Current amplitudes are measured before and after the application of this compound at various concentrations.

-

Concentration-response curves are generated to determine the IC50 value, which represents the concentration of the drug that causes 50% inhibition of the current.

-

Changes in the voltage-dependence of activation and inactivation, as well as the kinetics of the channels, are also analyzed to provide a more detailed understanding of the drug-channel interaction.

Clinical Implications and Discontinuation

Clinical trials were conducted to evaluate the efficacy and safety of this compound for the pharmacological cardioversion of atrial fibrillation.[8][9] The drug demonstrated dose-dependent efficacy in converting atrial fibrillation to sinus rhythm.[8] However, the clinical development of this compound was discontinued.[8][10] This decision was based on an unfavorable benefit-risk profile, which included significant QT prolongation and the occurrence of torsade de pointes (TdP) in some patients.[8] Despite its promising multi-channel blocking profile and atrial-selective properties, the proarrhythmic risk at therapeutic concentrations ultimately outweighed its potential benefits.

Conclusion

This compound represents a well-characterized example of a multi-ion channel blocker with a complex mechanism of action. Its ability to potently block IKr while also modulating INa and ICaL, coupled with its atrial-predominant effects, highlighted a sophisticated approach to antiarrhythmic drug design. However, the clinical experience with this compound underscores the fine balance between antiarrhythmic efficacy and proarrhythmic risk, particularly concerning QT prolongation. The in-depth understanding of its interactions with cardiac ion channels provides valuable insights for the future development of safer and more effective antiarrhythmic therapies.

References

- 1. AZD1305 - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reduced ventricular proarrhythmic potential of the novel combined ion-channel blocker AZD1305 versus dofetilide in dogs with remodeled hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A randomized invasive cardiac electrophysiology study of the combined ion channel blocker AZD1305 in patients after catheter ablation of atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological cardioversion of atrial fibrillation--a double-blind, randomized, placebo-controlled, multicentre, dose-escalation study of AZD1305 given intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. AZD 1305 - AdisInsight [adisinsight.springer.com]

AZD-1305: A Technical Overview of its Molecular Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-1305 is an investigational antiarrhythmic agent that has been explored for the management of atrial fibrillation.[1] It is a multi-ion channel blocker, exhibiting a unique pharmacological profile by targeting several key cardiac ion channels involved in the cardiac action potential. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and the electrophysiological effects of this compound, intended for researchers and professionals in the field of drug development.

Molecular Structure and Chemical Identity

This compound is a complex organic molecule with the systematic IUPAC name 2-Methyl-2-propanyl (2-{7-[2-(4-cyano-2-fluorophenoxy)ethyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-yl}ethyl)carbamate.[1]

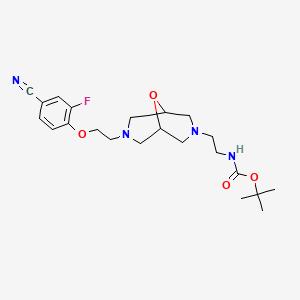

Molecular Structure:

Caption: 2D Molecular Structure of this compound.

Chemical Properties

A summary of the key chemical and physical properties of this compound is provided below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₁FN₄O₄ | [1][2] |

| Molecular Weight | 434.51 g/mol | [1][2] |

| IUPAC Name | 2-Methyl-2-propanyl (2-{7-[2-(4-cyano-2-fluorophenoxy)ethyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-yl}ethyl)carbamate | [1] |

| SMILES | CC(C)(C)OC(=O)NCCN1CC2CN(CCOc3ccc(cc3F)C#N)CC(C1)O2 | [2] |

| CAS Number | 872045-91-5 | [1][2] |

| Predicted logP | 2.28 | [3] |

| Predicted Water Solubility | 0.0833 mg/mL | [3] |

| Predicted pKa (Strongest Basic) | 6.5 | [3] |

| Predicted pKa (Strongest Acidic) | 15.11 | [3] |

Mechanism of Action & Signaling Pathway

This compound exerts its antiarrhythmic effects by blocking multiple cardiac ion channels. Its primary targets include the human ether-a-go-go-related gene (hERG) potassium channel (responsible for the rapid delayed rectifier current, IKr), the voltage-gated sodium channel Nav1.5 (responsible for the peak and late inward sodium current, INa), and the L-type calcium channel (responsible for the inward calcium current, ICa,L).[1] By blocking these channels, this compound prolongs the cardiac action potential duration, a characteristic of Class III antiarrhythmic agents.[1]

The following diagram illustrates the primary mechanism of action of this compound on cardiac myocytes.

Caption: Mechanism of action of this compound on cardiac ion channels.

Ion Channel Blocking Potency

The inhibitory activity of this compound on its target ion channels has been quantified in preclinical studies. The half-maximal inhibitory concentrations (IC₅₀) provide a measure of the drug's potency.

| Ion Channel Target | IC₅₀ Value (µM) | Experimental System |

| Late Na⁺ Current (INa,late) | 4.3 | Dog cardiomyocytes |

| Peak Na⁺ Current (INa,peak) | 66 | Dog cardiomyocytes |

| hERG (IKr) | Not explicitly stated in the provided results. | |

| L-type Ca²⁺ Current (ICa,L) | Not explicitly stated in the provided results. |

Note: The IC₅₀ values for hERG and L-type Ca²⁺ channels were not explicitly found in the provided search results, although these channels are known targets.

Experimental Protocols

The following sections outline generalized experimental protocols for assessing the activity of compounds like this compound on its key ion channel targets. These are based on standard methodologies in the field; specific parameters for this compound studies may have varied.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for studying ion channel function. It allows for the recording of ionic currents across the cell membrane in response to controlled voltage changes.

General Workflow:

Caption: General workflow for whole-cell patch-clamp experiments.

1. Cell Preparation:

-

Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human ion channel of interest (hERG, Nav1.5, or Cav1.2) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Plating: For recording, cells are plated onto glass coverslips at a suitable density.

2. Electrophysiological Recording:

-

Solutions:

-

External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): e.g., 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH.

-

-

Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. The whole-cell configuration is established by forming a gigaseal between the pipette tip and the cell membrane, followed by membrane rupture.

3. Voltage-Clamp Protocols:

-

hERG (IKr): A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current.

-

Nav1.5 (INa): A holding potential of -120 mV is used, followed by depolarizing steps to various potentials (e.g., -80 to +40 mV) to elicit the sodium current.

-

L-type Ca²⁺ (ICa,L): From a holding potential of -80 mV, a prepulse to -40 mV can be applied to inactivate sodium channels, followed by a test pulse to 0 mV or +10 mV to elicit the calcium current.

4. Data Analysis:

-

Current amplitudes are measured before and after the application of various concentrations of this compound.

-

The percentage of current inhibition is calculated for each concentration.

-

The IC₅₀ value is determined by fitting the concentration-response data to the Hill equation.

Synthesis Outline

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, a European patent describes the final deprotection step in its synthesis. The precursor, (2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester, is treated with trifluoroacetic acid in dichloromethane to remove the tert-butoxycarbonyl (Boc) protecting group, yielding the trifluoroacetic acid salt of the primary amine, which is then converted to the hydrochloride salt.

Conclusion

This compound is a potent multi-ion channel blocker with a well-defined molecular structure and a mechanism of action that supports its potential as an antiarrhythmic agent. This guide has summarized its key chemical properties and provided an overview of the experimental methodologies used to characterize its pharmacological profile. Further research and disclosure of detailed experimental data would be beneficial for a more complete understanding of this compound.

References

AZD-1305: A Multi-Ion Channel Blocker for Atrial Fibrillation - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-1305 is an investigational antiarrhythmic agent that has demonstrated a unique pharmacological profile as a multi-ion channel blocker. This technical guide provides an in-depth overview of the core preclinical data on this compound, with a focus on its inhibitory effects on key cardiac ion channels. The document summarizes quantitative data, details experimental methodologies for the assessment of its electrophysiological properties, and provides visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular drug development.

Introduction

Atrial fibrillation (AF) remains a significant clinical challenge, and the development of novel antiarrhythmic drugs with improved efficacy and safety profiles is a key area of research. This compound emerged as a promising candidate due to its combined effect on multiple cardiac ion channels, a mechanism thought to offer advantages over single-channel blockers by potentially reducing proarrhythmic risk.[1] In vitro and in vivo studies have characterized this compound as a potent blocker of the human ether-a-go-go-related gene (hERG) potassium channel, the L-type calcium channel, and the voltage-gated sodium channel Nav1.5.[1][2] This multi-channel blockade contributes to its primary electrophysiological effect: the prolongation of the cardiac action potential duration (APD), particularly in atrial myocytes.

Quantitative Data Presentation: Ion Channel Inhibition Profile

The inhibitory potency of this compound has been quantified for several key cardiac ion channels. The following table summarizes the available half-maximal inhibitory concentration (IC50) values. It is important to note that while this compound is a known blocker of hERG (IKr) and L-type calcium (ICa-L) channels, specific IC50 values are not consistently reported in publicly available literature.

| Target Ion Channel | Current | Species/Cell Line | IC50 Value | Reference |

| Sodium Channel | INa-late (Late Current) | Dog Ventricular Myocytes | 4.3 µM | [3][4] |

| INa-peak (Peak Current) | Dog Ventricular Myocytes | 66 µM | [3][4] | |

| Potassium Channel | IKr (hERG) | - | Potent inhibitor; IC50 << 3 µM | [3][5] |

| Calcium Channel | ICa-L (L-type) | - | Concentration-dependent block | [1][2] |

Signaling Pathway: Modulation of the Cardiac Action Potential

This compound exerts its antiarrhythmic effects by modulating the intricate signaling cascade that governs the cardiac action potential. By blocking multiple ion channels, it alters the influx and efflux of key ions, thereby prolonging the duration of the action potential and the effective refractory period of cardiomyocytes.

Experimental Protocols: Whole-Cell Patch Clamp Electrophysiology

The characterization of this compound's ion channel blocking activity is primarily achieved through whole-cell patch-clamp electrophysiology. The following are detailed methodologies for assessing the inhibitory effects on hERG, L-type calcium, and Nav1.5 channels.

General Cell Culture and Preparation

-

Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing the human α-subunit of the respective ion channel (hERG, hCaV1.2, or hNav1.5) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified incubator. Selection antibiotics (e.g., G418) are used to maintain stable expression.

-

Cell Preparation: For recording, cells are dissociated using a non-enzymatic cell dissociation solution and plated onto glass coverslips. Recordings are typically performed within 24 hours of plating.

Recording Solutions

| Solution Type | hERG (IKr) | L-type Calcium (ICa-L) | Nav1.5 (INa) |

| External Solution (in mM) | 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH 7.4 with NaOH) | 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with CsOH) | 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH) |

| Internal Solution (in mM) | 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 MgATP (pH 7.2 with KOH) | 120 Cs-Aspartate, 20 CsCl, 10 HEPES, 10 EGTA, 5 MgATP (pH 7.2 with CsOH) | 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH) |

Voltage-Clamp Protocols

-

hERG (IKr) Current:

-

Holding potential: -80 mV.

-

Depolarizing step: +20 mV for 2 seconds.

-

Repolarizing step to -50 mV for 3 seconds to elicit the tail current.

-

Current measurement: Peak tail current amplitude at -50 mV.

-

-

L-type Calcium (ICa-L) Current:

-

Holding potential: -40 mV (to inactivate sodium and T-type calcium channels).

-

Depolarizing test pulses: to various potentials (e.g., -30 mV to +60 mV in 10 mV increments) for 200 ms.

-

Current measurement: Peak inward current during the test pulse.

-

-

Nav1.5 (INa) Peak and Late Currents:

-

Holding potential: -120 mV.

-

Depolarizing step: to -20 mV for 50 ms to elicit the peak current.

-

A slow ramp protocol can be used to measure the late current.

-

Current measurement: Peak inward current for INa-peak and the sustained current during the later phase of depolarization for INa-late.

-

Experimental Workflow: Preclinical Assessment of a Multi-Ion Channel Blocker

The preclinical evaluation of a multi-ion channel blocker like this compound follows a structured workflow, often aligned with the principles of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative. This workflow integrates in vitro data with in silico modeling to predict proarrhythmic risk.

References

- 1. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AZD1305 - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. The combined ion channel blocker AZD1305 attenuates late Na current and IKr-induced action potential prolongation and repolarization instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Effects of AZD-1305 on hERG Potassium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-1305 is an investigational antiarrhythmic agent that has garnered significant interest for its potential in the management of atrial fibrillation.[1][2][3] Its mechanism of action is characterized by the combined blockade of multiple cardiac ion channels, a property that distinguishes it from agents targeting a single channel and may offer a superior safety and efficacy profile.[1][4] Central to its electrophysiological effects is its interaction with the human ether-a-go-go-related gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr).[1][5] This current plays a critical role in the repolarization phase of the cardiac action potential.[5] This technical guide provides a comprehensive overview of the effects of this compound on hERG potassium channels, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Mechanism of Action

This compound exhibits Class III antiarrhythmic activity primarily through the blockade of the hERG potassium channel.[1] This inhibition of IKr leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) in both atrial and ventricular myocytes.[1][4] The delayed repolarization is a key factor in the suppression of arrhythmias like atrial fibrillation.[1]

Beyond its effects on hERG, this compound is a multi-ion channel blocker, also inhibiting the L-type calcium current and the late inward sodium current (INa).[1][2][6] This combined blockade is believed to contribute to its lower proarrhythmic potential compared to more selective IKr blockers.[2][6] By attenuating the late sodium current, this compound can counteract the excessive action potential prolongation and repolarization instability that can be induced by IKr blockade alone, thereby reducing the risk of early afterdepolarizations (EADs) and Torsades de Pointes (TdP).[1][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound on various ion channels, with a focus on hERG.

| Parameter | Value | Cell Type | Species | Reference |

| hERG (IKr) Block | ||||

| IC50 | Not explicitly stated in snippets | CHO cells | Hamster | [6] |

| Sodium Channel (INa) Block | ||||

| IC50 (late INa) | 4.3 µM | Dog ventricular myocytes | Dog | [6][7] |

| IC50 (peak INa) | 66 µM | Dog ventricular myocytes | Dog | [6][7] |

| L-type Calcium Channel Block | ||||

| IC50 | Concentration-dependent | Not specified | Not specified | [2] |

Note: Specific IC50 value for hERG block by this compound was not available in the provided search results, though its blocking effect is consistently reported.

Experimental Protocols

The primary technique used to characterize the effects of this compound on hERG and other ion channels is the whole-cell patch-clamp technique .[2][8][9]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the membrane of single isolated cardiac myocytes or cells expressing the channel of interest (e.g., Chinese Hamster Ovary (CHO) cells stably expressing hERG channels).[6]

General Protocol:

-

Cell Preparation: Single cardiac myocytes are isolated from animal hearts (e.g., canine or rabbit ventricles) through enzymatic digestion.[6][9] Alternatively, cell lines heterologously expressing the ion channel of interest are cultured.

-

Electrode and Solution Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and is used as the recording electrode. The external solution is a physiological saline solution that bathes the cell.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp and Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -80 mV). Specific voltage protocols are then applied to elicit the desired ion currents (e.g., a depolarizing pulse to activate hERG channels). The resulting currents are recorded, amplified, and digitized for analysis.

-

Drug Application: this compound is applied to the external solution at various concentrations to determine its effect on the ion current. The concentration-dependent block is then used to calculate the IC50 value.

Visualizations

Experimental Workflow for Assessing this compound Effects

Caption: Experimental workflow for evaluating this compound's effects on ion channels.

Proposed Mechanism of this compound's Anti-arrhythmic and Safety Profile

Caption: Proposed mechanism of this compound's action and safety profile.

References

- 1. AZD1305 - Wikipedia [en.wikipedia.org]

- 2. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of HERG potassium channel function by drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The combined ion channel blocker AZD1305 attenuates late Na current and IKr-induced action potential prolongation and repolarization instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of AZD-1305 in Atrial Fibrillation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacodynamics of AZD-1305, an investigational antiarrhythmic agent that showed promise for the management of atrial fibrillation (AF). This compound is a combined ion channel blocker with a unique atrial-predominant electrophysiological profile.[1][2] This document will detail its mechanism of action, its effects in various preclinical and clinical models of atrial fibrillation, and the experimental protocols utilized in its evaluation. The development of this compound was ultimately discontinued due to an unfavorable benefit-risk profile, specifically concerns about QT prolongation and torsades de pointes (TdP).[3] However, the study of its pharmacodynamics provides valuable insights into the complex electrophysiology of atrial fibrillation and the challenges of developing novel antiarrhythmic therapies.

Mechanism of Action: A Multi-Ion Channel Approach

This compound exerts its antiarrhythmic effects by modulating several key cardiac ion channels. In vitro studies have demonstrated that it blocks the rapid delayed rectifier potassium current (IKr), the L-type calcium current (ICa-L), and the inward sodium current (INa).[4][5] This multi-channel blockade contributes to its distinct electrophysiological properties.

The primary mechanism of action involves the blockade of the human ether-a-go-go-related gene (hERG) potassium channel, which is responsible for the IKr current.[4] Inhibition of IKr prolongs the action potential duration (APD) and increases the effective refractory period (ERP) in both atrial and ventricular myocytes.[4] However, a key characteristic of this compound is its atrial-selective activity.[1][4] Studies have shown a greater inhibition of INa and IKr in atrial myocytes compared to ventricular myocytes.[4] This atrial preference is advantageous as it aims to suppress AF without significantly increasing the risk of ventricular proarrhythmias.[4]

The blockade of the late sodium current (INa-late) by this compound is another crucial aspect of its pharmacodynamic profile.[5] This action helps to mitigate the proarrhythmic potential associated with significant IKr blockade by preventing early afterdepolarizations (EADs) and reducing beat-to-beat variability in APD.[4][5]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data on the pharmacodynamics of this compound from various preclinical and clinical studies.

Table 1: In Vitro Ion Channel Blocking Potency of this compound

| Ion Channel | Preparation | IC50 | Reference |

| IKr (hERG) | CHO cells | Not specified, but potent blockade observed | [5] |

| INa-late | Dog Cardiomyocytes | 4.3 µM | [5][6] |

| INa-peak | Dog Cardiomyocytes | 66 µM | [5][6] |

| ICa-L | Not specified | Blockade contributes to functional effects | [5] |

Table 2: Electrophysiological Effects of this compound in Canine Models

| Parameter | Preparation | Concentration | Effect | Reference |

| Vmax (Atria) | Isolated Canine Atria | 3 µM | -51 ± 10% | [1][2] |

| Vmax (Ventricles) | Isolated Canine Ventricles | 3 µM | -31 ± 23% | [1][2] |

| Action Potential Duration (APD) | Canine Atria & Ventricles | 1-3 µM | Preferential prolongation in atria | [1] |

| Effective Refractory Period (ERP) | Canine Atria & Ventricles | 1-3 µM | Preferential increase in atria | [1] |

| Conduction Time | Canine Atria | 1-3 µM | Increased | [1] |

| Diastolic Threshold of Excitation | Canine Atria | 1-3 µM | Increased | [1] |

Table 3: Efficacy of this compound in a Canine Model of Acetylcholine-Mediated Persistent Atrial Fibrillation

| Endpoint | Concentration | Result | Reference |

| Prevention of AF Induction | Not specified | Effectively prevented induction in 5/5 atria | [1][2] |

| Termination of Persistent AF | 1 µM | Terminated AF in 2/6 atria | [1] |

| Termination of Persistent AF | 3 µM | Terminated AF in 7/8 atria | [1][2] |

Table 4: Electrophysiological Effects of this compound in Humans (Post-Atrial Flutter Ablation)

| Parameter | Dose Group 3 | Effect (Mean Increase) | Reference |

| Left Atrial Effective Refractory Period | Ascending Doses | 55 ms | [7] |

| Right Atrial Effective Refractory Period | Ascending Doses | 84 ms | [7] |

| Right Ventricular Effective Refractory Period | Ascending Doses | 59 ms | [7] |

| Paced QT Interval | Ascending Doses | 70 ms | [7] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic studies. The following sections describe the key experimental protocols used to evaluate this compound.

In Vitro Electrophysiology in Isolated Canine Myocytes

Objective: To determine the effects of this compound on individual ion currents in atrial and ventricular myocytes.

Protocol:

-

Cell Isolation: Single atrial and ventricular myocytes were isolated from canine hearts using enzymatic digestion.

-

Patch-Clamp Technique: The whole-cell patch-clamp technique was used to record specific ion currents.

-

Current Measurement:

-

INa: Sodium currents (both peak and late) were elicited by depolarizing voltage steps.

-

IKr: The rapid delayed rectifier potassium current was measured during repolarizing voltage steps.

-

ICa-L: L-type calcium currents were recorded during depolarizing pulses.

-

-

Drug Application: this compound was applied at various concentrations to determine the concentration-response relationship and calculate IC50 values.[1][5]

Coronary-Perfused Canine Atrial and Ventricular Preparations

Objective: To assess the effects of this compound on action potentials and electrical conduction in intact cardiac tissue.

Protocol:

-

Preparation: The right atrium or a portion of the left ventricle was dissected from a canine heart and arterially perfused with Tyrode's solution.

-

Electrophysiological Recordings:

-

Action Potentials: Transmembrane action potentials were recorded using glass microelectrodes from various locations within the tissue.

-

Conduction Time: Conduction velocity was measured by recording the time delay between stimulation and recording at two different sites.

-

Effective Refractory Period (ERP): ERP was determined using the extrastimulus technique.

-

-

Drug Perfusion: this compound was added to the perfusate at different concentrations (e.g., 1 µM and 3 µM).[1]

-

Data Analysis: Changes in action potential duration (APD), maximum rate of rise of the action potential upstroke (Vmax), ERP, and conduction time were measured before and after drug application.[1]

In Vivo Anesthetized Dog Model of Atrial Fibrillation

Objective: To evaluate the in vivo efficacy and electrophysiological effects of this compound.

Protocol:

-

Animal Preparation: Anesthetized dogs were instrumented for electrocardiogram (ECG) recording, blood pressure monitoring, and intracardiac catheter placement.

-

Electrophysiological Study:

-

Catheter Placement: Multielectrode catheters were placed in the right atrium and right ventricle.

-

Baseline Measurements: Baseline heart rate, blood pressure, and intracardiac electrograms were recorded. Atrial and ventricular ERPs and conduction times were measured.

-

-

Drug Administration: this compound was administered intravenously.

-

Post-Drug Measurements: Electrophysiological parameters were reassessed at pseudo steady-state plasma concentrations of the drug.[1]

-

AF Induction and Termination: In a separate set of experiments, persistent atrial fibrillation was induced using acetylcholine and rapid atrial pacing. The ability of this compound to prevent the induction of AF or to terminate ongoing AF was then evaluated.[1][2]

Human Invasive Cardiac Electrophysiology Study

Objective: To assess the cardiac electrophysiological and hemodynamic effects of this compound in humans.

Protocol:

-

Patient Population: Patients who had undergone successful catheter ablation for atrial flutter were enrolled.[7]

-

Randomization: Patients were randomized to receive either placebo or one of four ascending doses of this compound.[7]

-

Electrophysiological Measurements:

-

Catheter Placement: Standard electrophysiology catheters were placed in the heart.

-

Baseline and Post-Infusion Measurements: Measurements were performed before and approximately 20 minutes after the start of the infusion.[7]

-

Parameters Measured: Left and right atrial ERP, right ventricular ERP, and paced QT interval were the primary endpoints. Atrial, atrioventricular nodal, and ventricular conduction times were also assessed.[7]

-

-

Hemodynamic Monitoring: Intracardiac pressures and systemic blood pressure were monitored throughout the study.[7]

Conclusion

This compound demonstrated a novel and promising pharmacodynamic profile with atrial-predominant electrophysiological effects, effectively suppressing atrial fibrillation in preclinical models.[1][2] Its multi-ion channel blocking activity, particularly the combined inhibition of IKr and INa, contributed to its efficacy.[4] However, the translation of these findings to the clinical setting was hampered by a narrow therapeutic window, leading to significant QT prolongation and the risk of TdP, which ultimately led to the discontinuation of its development.[3] The comprehensive study of this compound's pharmacodynamics has nevertheless provided the scientific community with valuable knowledge regarding the complexities of atrial fibrillation and the critical importance of balancing efficacy with ventricular safety in the development of new antiarrhythmic drugs.

References

- 1. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological cardioversion of atrial fibrillation--a double-blind, randomized, placebo-controlled, multicentre, dose-escalation study of AZD1305 given intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AZD1305 - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. A randomized invasive cardiac electrophysiology study of the combined ion channel blocker AZD1305 in patients after catheter ablation of atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of AZD-1305: An Investigational Antiarrhythmic Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AZD-1305 is an investigational antiarrhythmic drug candidate designed for the management of cardiac arrhythmias, with a particular focus on atrial fibrillation and flutter.[1] Preclinical studies have characterized it as a combined ion channel blocker, exhibiting a unique electrophysiological profile with atrial-predominant effects. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, summarizing key quantitative findings in tabular format, outlining experimental protocols, and visualizing complex pathways and workflows.

Mechanism of Action

This compound exerts its antiarrhythmic effects by modulating the function of several key cardiac ion channels. In vitro studies have demonstrated that it blocks the rapid component of the delayed rectifier potassium current (IKr), the L-type calcium current (ICa-L), and the inward sodium current (INa).[1] The blockade of IKr, mediated by its action on the human ether-a-go-go-related gene (hERG) potassium channel, prolongs the action potential duration (APD) and increases the refractory period in both atrial and ventricular myocytes.[1]

A notable feature of this compound is its more potent inhibition of the fast sodium current (INa) in atrial myocytes compared to ventricular myocytes.[2][3] This atrial-selective sodium channel blockade contributes to a preferential prolongation of the effective refractory period (ERP) and the induction of post-repolarization refractoriness in the atria, which is believed to be a key mechanism for its efficacy in suppressing atrial fibrillation.[1][2] Furthermore, by blocking the L-type calcium current, this compound can suppress early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known triggers for cardiac arrhythmias.

Signaling Pathway

The primary mechanism of action of this compound involves the direct blockade of cardiac ion channels, rather than a complex intracellular signaling cascade. The following diagram illustrates the direct targets of this compound.

References

- 1. AZD1305 - Wikipedia [en.wikipedia.org]

- 2. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD-1305: A Technical Deep Dive into its Role in Atrial Fibrillation Suppression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational antiarrhythmic agent AZD-1305, with a specific focus on its mechanism of action and efficacy in the suppression of atrial fibrillation (AF). This compound, a combined ion channel blocker, was developed for the management of AF, demonstrating atrial-predominant electrophysiological effects.[1][2] Despite its potential, the development program for this compound was ultimately discontinued due to an unfavorable benefit-risk profile, primarily related to QT prolongation and instances of Torsades de Pointes (TdP).[3][4] This document collates key preclinical and clinical findings to serve as a detailed resource for the scientific community.

Core Mechanism of Action: Multi-Ion Channel Blockade

This compound exerts its antiarrhythmic effects by blocking several key cardiac ion channels. In vitro studies have identified it as a potent blocker of the rapid component of the delayed rectifier potassium current (IKr), the L-type calcium current (ICaL), and the inward sodium current (INa).[5][6] This multi-channel blockade contributes to its functional effects on action potential duration (APD), refractoriness, and conduction.[6]

The primary mechanism involves the prolongation of the action potential duration, a characteristic of Class III antiarrhythmic agents, by blocking the hERG potassium channel responsible for the IKr current.[5] This leads to an increased refractory period in both atria and ventricles.[5] Additionally, this compound attenuates both the peak (INapeak) and late (INalate) sodium currents, with a more potent inhibition of the late current.[5] The blockade of the late sodium current is thought to counteract the proarrhythmic potential of IKr blockade by preventing excessive APD prolongation and instability.[5][7][8]

Signaling Pathway of this compound's Cellular Effects

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the ion channel blocking potency and electrophysiological effects of this compound from various preclinical and clinical studies.

Table 1: In Vitro Ion Channel Blocking Potency of this compound

| Ion Current | IC50 Value (μM) | Cell Type | Reference |

| INalate | 4.3 | Dog Cardiomyocytes | [7][8] |

| INapeak | 66 | Dog Cardiomyocytes | [7][8] |

| hERG (IKr) | Not explicitly stated in provided text | CHO cells | [7] |

| L-type Calcium (ICaL) | Not explicitly stated in provided text | Not specified | [6][9] |

| hNav1.5 (INa) | Not explicitly stated in provided text | Not specified | [9] |

Table 2: Electrophysiological Effects of this compound in Preclinical Models

| Parameter | Species | Preparation | Concentration | Effect | Reference |

| Vmax Reduction (Atria) | Dog | Isolated Myocytes | 3 μM | -51 ± 10% | [1][2] |

| Vmax Reduction (Ventricles) | Dog | Isolated Myocytes | 3 μM | -31 ± 23% | [1][2] |

| APD90 Prolongation (Atria - Crista Terminalis) | Dog | Coronary-Perfused Preparations | 3.0 μM | From 224 ± 12 to 298 ± 30 ms | [1] |

| APD90 Prolongation (Atria - Pectinate Muscle) | Dog | Coronary-Perfused Preparations | 3.0 μM | From 205 ± 8 to 283 ± 17 ms | [1] |

| APD90 Prolongation (Ventricles - M cell region) | Dog | Coronary-Perfused Preparations | 3.0 μM | From 167 ± 14 to 209 ± 14 ms | [1] |

| APD90 Prolongation (Ventricles - Epicardium) | Dog | Coronary-Perfused Preparations | 3.0 μM | From 148 ± 12 to 191 ± 24 ms | [1] |

| QT Interval Prolongation | Rabbit | In vivo (Methoxamine-sensitized) | Not specified | From 145 ± 8 to 196 ± 18 ms | [9] |

| QT Interval Shortening (Post-Dofetilide TdP) | Rabbit | In vivo | Not specified | From 275 ± 25 to 216 ± 9 ms | [9] |

| QT Interval Prolongation | Dog | In vivo (Chronic AV block) | Not specified | From 535 ± 28 to 747 ± 36 ms | [10] |

Table 3: Electrophysiological Effects of this compound in Humans (Phase II Clinical Trial)

| Parameter | Dose Group | Mean Increase (milliseconds) | Reference |

| Left Atrial Effective Refractory Period (LAERP) | 3 | 55 | [11] |

| Right Atrial Effective Refractory Period (RAERP) | 3 | 84 | [11] |

| Right Ventricular Effective Refractory Period (RVERP) | 3 | 59 | [11] |

| Paced QT Interval | 3 | 70 | [11] |

Table 4: Clinical Efficacy of Intravenous this compound for Atrial Fibrillation Conversion

| Dose Rate (mg/h) | Conversion Rate | Placebo Conversion Rate | P-value vs. Placebo | Reference |

| 50 | 8% (2 of 26) | 0% (0 of 43) | 0.14 | [4] |

| 100 | 18% (8 of 45) | 0% (0 of 43) | 0.006 | [4] |

| 130 | 38% (17 of 45) | 0% (0 of 43) | < 0.001 | [4] |

| 180 | 50% (6 of 12) | 0% (0 of 43) | < 0.001 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from key studies on this compound.

In Vitro Electrophysiology in Canine Myocytes

-

Objective: To determine the effects of this compound on atrial and ventricular electrophysiology.

-

Preparations:

-

Techniques:

-

Protocol:

-

Myocytes were isolated from canine atria and ventricles.

-

Whole-cell patch-clamp technique was employed to record ionic currents and action potentials.

-

This compound was applied at various concentrations (e.g., 3 μM) to assess its effect on INa and Vmax at a specified cycle length (e.g., 500 ms).[1][2]

-

In separate experiments, coronary-perfused right atrial preparations were used.

-

Persistent acetylcholine-mediated AF was induced, and the ability of this compound to prevent induction or terminate existing AF was evaluated.[1][2]

-

In Vivo Electrophysiology in Anesthetized Dogs

-

Objective: To assess the in vivo electrophysiological and hemodynamic effects of this compound.

-

Animal Model: Anesthetized dogs.[1]

-

Protocol:

-

This compound was infused to achieve two different pseudo steady-state plasma concentrations (low dose: ~1.0-1.2 μM; high dose: ~3.1-4.4 μM).[1]

-

Electrophysiological and hemodynamic variables were recorded before and after drug infusion.

-

Parameters measured included heart rate, mean arterial blood pressure, action potential duration, effective refractory period, diastolic threshold of excitation, and conduction time in both atria and ventricles.[1]

-

Clinical Electrophysiology Study in Atrial Flutter Patients

-

Objective: To assess the cardiac electrophysiological and hemodynamic effects of intravenous this compound in humans.

-

Study Population: Patients who had undergone successful catheter ablation of atrial flutter.[11]

-

Study Design: Randomized, placebo-controlled study with four ascending dose groups of this compound (n=38) versus placebo (n=12).[11]

-

Protocol:

-

Electrophysiological and hemodynamic measurements were performed before the infusion.

-

Patients received either this compound or placebo via intravenous infusion.

-

Measurements were repeated commencing 20 minutes after the start of the infusion.[11]

-

Primary outcome measure was the change in the left atrial effective refractory period (LAERP).[11][12]

-

Secondary outcome measures included right atrial and ventricular effective refractory periods (RAERP, VERP), and other electrocardiographic variables.[11][12]

-

Experimental Workflow for Clinical Trial of AF Conversion

Caption: Workflow of the clinical trial for AF conversion.

Conclusion

This compound is a multi-ion channel blocker that demonstrated efficacy in converting atrial fibrillation to sinus rhythm and exhibited atrial-predominant electrophysiological actions.[1][2][4] Its mechanism, involving the blockade of IKr, INa, and ICaL, leads to a prolongation of the action potential duration and effective refractory period, particularly in atrial tissue.[1][5] While preclinical studies suggested a potentially low proarrhythmic profile due to its combined ion channel effects, clinical trials revealed a dose-dependent increase in QT interval and the occurrence of Torsades de Pointes, which ultimately led to the discontinuation of its development.[3][4][9] The comprehensive data gathered from the investigation of this compound provides valuable insights into the complexities of developing antiarrhythmic drugs and the intricate balance between efficacy and safety.

References

- 1. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological cardioversion of atrial fibrillation--a double-blind, randomized, placebo-controlled, multicentre, dose-escalation study of AZD1305 given intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AZD1305 - Wikipedia [en.wikipedia.org]

- 6. Electrophysiologic and Antiarrhythmic Effects of AZD1305 in Canine Pulmonary Vein Sleeves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The combined ion channel blocker AZD1305 attenuates late Na current and IKr-induced action potential prolongation and repolarization instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A randomized invasive cardiac electrophysiology study of the combined ion channel blocker AZD1305 in patients after catheter ablation of atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cardiac electrophysiological study [astrazenecaclinicaltrials.com]

Understanding the Atrial-Selective Activity of AZD-1305: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-1305 is an investigational antiarrhythmic agent that has demonstrated notable atrial-selective electrophysiological effects, making it a subject of significant interest for the management of atrial fibrillation (AF). This technical guide provides an in-depth analysis of the core mechanisms underlying the atrial-selective activity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The development of this compound was ultimately discontinued due to an unfavorable benefit-risk profile, specifically the potential for QT prolongation and Torsades de Pointes (TdP). Nevertheless, the study of its atrial-selective properties offers valuable insights for the development of future antiarrhythmic therapies.

Core Mechanism of Atrial Selectivity

The atrial-predominant action of this compound stems from its combined ion channel blocking activity, with a more pronounced effect on the sodium and potassium channels in atrial myocytes compared to their ventricular counterparts. This selectivity is attributed to the inherent electrophysiological differences between atrial and ventricular tissues, such as the more depolarized resting membrane potential of atrial cells.

Key Electrophysiological Effects:

-

Atrial-Predominant Sodium Channel Blockade: this compound exhibits a greater blocking effect on the fast sodium current (INa) in atrial myocytes. This leads to a more significant reduction in the maximum rate of rise of the action potential upstroke (Vmax) in the atria.

-

Prolongation of Atrial Action Potential Duration (APD) and Effective Refractory Period (ERP): The compound prolongs the APD and increases the ERP preferentially in the atria. This effect is crucial for suppressing the rapid and disorganized electrical activity characteristic of AF.

-

Induction of Post-Repolarization Refractoriness (PRR): this compound induces PRR, primarily in the atrium, which further contributes to its antiarrhythmic efficacy.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Electrophysiological Effects of this compound in Canine Preparations

| Parameter | Atria | Ventricles | Concentration & Conditions | Source |

| Reduction in Vmax | -51 ± 10% | -31 ± 23% | 3 µM; cycle length = 500 ms | |

| APD90 Prolongation (Crista Terminalis) | from 224±12 to 298±30 ms | N/A | 3.0 µM; CL=500 ms | |

| APD90 Prolongation (Pectinate Muscle) | from 205±8 to 283±17 ms | N/A | 3.0 µM; CL=500 ms | |

| APD90 Prolongation (M cell region) | N/A | from 167±14 to 209±14 ms | 3.0 µM; CL=500 ms | |

| APD90 Prolongation (Epicardial region) | N/A | from 148±12 to 191±24 ms | 3.0 µM; CL=500 ms |

Table 2: Inhibitory Effects of this compound on Cardiac Ion Channels

| Ion Channel | IC50 Value | Preparation | Source |

| Late INa (INalate) | 4.3 µM | Dog cardiomyocytes | |

| Peak INa (INapeak) | 66 µM | Dog cardiomyocytes | |

| hERG (IKr) | Potently blocked (specific IC50 not provided in source) | In vitro patch-clamp | |

| L-type Calcium Current (ICa,L) | Potently blocked (specific IC50 not provided in source) | In vitro patch-clamp |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to characterize the atrial-selective activity of this compound.

In Vivo Electrophysiological Studies in Anesthetized Dogs

-

Animal Preparation: Anesthetized mongrel dogs were used. Electrophysiological catheters were inserted through the femoral veins to record intracardiac electrograms and monophasic action potentials (MAPs) from the right atrium and right ventricle.

-

Drug Administration: this compound was administered via a bolus and maintenance infusion regimen to achieve pseudo steady-state plasma concentrations.

-

Measurements: Key parameters measured included heart rate, blood pressure, action potential duration (APD), effective refractory period (ERP), conduction time, and diastolic threshold of excitation.

In Vitro Studies on Isolated Canine Myocytes

-

Cell Isolation: Atrial and ventricular myocytes were isolated from canine hearts.

-

Patch-Clamp Technique: The whole-cell patch-clamp technique was employed to record ionic currents, including the fast sodium current (INa).

-

Voltage Clamp Protocols: Specific voltage clamp protocols were used to assess the tonic and use-dependent block of sodium channels by this compound. This involved applying trains of depolarizing pulses from various holding potentials.

Acetylcholine-Mediated Atrial Fibrillation Model

-

Preparation: Canine isolated coronary-perfused right atria were used.

-

AF Induction: Persistent AF was induced by burst pacing or a single extrastimulus in the presence of acetylcholine (ACh).

-

Drug Efficacy Testing: The ability of this compound to prevent the induction of AF or to terminate existing AF was evaluated.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental procedures related to this compound's atrial-selective activity.

Caption: Mechanism of this compound Atrial Selectivity.

Caption: Key Experimental Workflows for this compound Evaluation.

Conclusion

This compound demonstrates significant atrial-selective electrophysiological properties, primarily through a more pronounced blockade of sodium channels in atrial myocytes. This leads to preferential prolongation of the atrial action potential duration and effective refractory period, which are key mechanisms for the suppression of atrial fibrillation. While the clinical development of this compound was halted, the detailed understanding of its atrial-selective mechanism of action provides a valuable framework for the design and evaluation of novel antiarrhythmic drugs with improved safety and efficacy profiles. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of cardiac electrophysiology and drug development.

AZD-1305: A Comprehensive Technical Review of its Impact on Cardiac Action Potential Duration

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-1305 is an investigational antiarrhythmic agent that has demonstrated a unique electrophysiological profile, characterized by a multi-ion channel blocking effect with a notable atrial preference. This technical guide provides an in-depth analysis of the preclinical data surrounding this compound's impact on cardiac action potential duration (APD). The information is compiled from a range of in vivo and in vitro studies, offering a detailed resource for researchers and drug development professionals in the field of cardiac electrophysiology and antiarrhythmic therapy. While this compound showed efficacy in converting atrial fibrillation to sinus rhythm, its development was discontinued due to an unfavorable benefit-risk profile, including instances of QT prolongation and Torsades de Pointes (TdP)[1].

Mechanism of Action: A Multi-Ion Channel Blocker

This compound exerts its effects on cardiac repolarization through the modulation of several key ion currents. It is classified as a combined ion channel blocker, with significant activity against the rapid delayed rectifier potassium current (IKr), the late inward sodium current (INa-late), the peak inward sodium current (INa-peak), and the L-type calcium current (ICa-L)[2][3][4][5]. This multi-target approach distinguishes it from more selective antiarrhythmic agents and contributes to its complex electrophysiological profile.

The primary mechanism for APD prolongation by this compound is the blockade of the hERG potassium channel, which is responsible for the IKr current[2]. Inhibition of IKr delays the repolarization phase of the cardiac action potential, thereby increasing the effective refractory period[2]. However, the concurrent blockade of late INa is a critical feature of this compound's action. By attenuating the late sodium current, this compound can counteract some of the proarrhythmic potential associated with significant IKr blockade, such as excessive APD prolongation and repolarization instability[3][6][7]. The blockade of peak INa contributes to its atrial-predominant effects and rate-dependent depression of cardiac excitability[8][9].

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cardiac electrophysiological parameters as reported in preclinical studies.

Table 1: Concentration-Dependent Blockade of Cardiac Ion Currents by this compound

| Ion Current | Species | Preparation | IC50 (µM) | Reference(s) |

| IKr (hERG) | --- | --- | Potent Blocker | [2][3][4][5] |

| Late INa (INalate) | Dog | Cardiomyocytes | 4.3 | [3][4] |

| Peak INa (INapeak) | Dog | Cardiomyocytes | 66 | [3][4] |

| L-type ICa | --- | --- | Contributory Blocker | [3][4][5] |

Note: Specific IC50 for IKr and ICa-L were not consistently reported in the reviewed literature, but their blockade is a key part of this compound's mechanism.

Table 2: Effect of this compound on Action Potential Duration (APD90) in Canine Cardiac Tissues

| Tissue | Preparation | Cycle Length (ms) | This compound Concentration (µM) | APD90 Prolongation | Reference(s) |

| Atria (Crista Terminalis) | Isolated Coronary-Perfused | 500 | 3.0 | 224±12 ms to 298±30 ms | [8] |

| Atria (Pectinate Muscle) | Isolated Coronary-Perfused | 500 | 3.0 | 205±8 ms to 283±17 ms | [8] |

| Ventricle (M Cell Region) | Isolated Coronary-Perfused | 500 | 3.0 | 167±14 ms to 209±14 ms | [8] |

| Ventricle (Epicardial Region) | Isolated Coronary-Perfused | 500 | 3.0 | 148±12 ms to 191±24 ms | [8] |

Table 3: Atrial vs. Ventricular Electrophysiological Effects of this compound in Dogs

| Parameter | Atria | Ventricle | Concentration (µM) & Conditions | Reference(s) |

| Vmax Reduction | -51 ± 10% | -31 ± 23% | 3 µM; Cycle Length = 500 ms | [8][9] |

| MAPD90 Prolongation | Greater | Lesser | 1.2 and 4.5 µM (in vivo) | [8] |

Key Experimental Protocols

In Vitro Electrophysiology

1. Whole-Cell Patch-Clamp Technique in Isolated Cardiomyocytes:

-

Objective: To measure the effect of this compound on specific ion channel currents (INa, IKr, ICa-L).

-

Cell Preparation: Single atrial and ventricular myocytes were enzymatically isolated from canine hearts[5][8].

-

Recording: The whole-cell configuration of the patch-clamp technique was used. Pipettes with a resistance of 2.5–3 MΩ were filled with an appropriate internal solution. Series resistance compensation of 60–70% was applied[3].

-

Protocols:

-

INa Measurement: To measure peak and late INa, cells were depolarized from a holding potential of -80 mV to -10 mV for 300 ms at a frequency of 0.2 Hz. Peak INa was measured at the beginning of the pulse, and late INa was measured as the mean current between 200 and 220 ms after the pulse[3].

-

hERG (IKr) and ICa-L Measurement: Standard voltage protocols were applied to isolate and record these currents in cells expressing the respective channels (e.g., HEK-293 or CHO cells transfected with hERG) or in native cardiomyocytes[4][5]. This compound was applied at various concentrations to determine the concentration-response relationship and IC50 values.

-

2. Microelectrode Recordings in Isolated Perfused Cardiac Tissues:

-

Objective: To assess the effects of this compound on action potential parameters (APD, Vmax) in intact cardiac tissue.

-

Preparation: Canine hearts were excised, and specific regions (e.g., right atrial preparations including the crista terminalis and pectinate muscles, or ventricular wedges) were dissected and arterially perfused with Tyrode's solution[8].

-

Recording: Standard glass microelectrodes filled with 3 M KCl were used to impale cardiac cells and record transmembrane action potentials. Tissues were stimulated at various cycle lengths.

-

Drug Application: this compound was added to the perfusate at different concentrations, and recordings were taken after a period of equilibration[8].

In Vivo Electrophysiology

1. Anesthetized Dog Model:

-

Objective: To evaluate the systemic electrophysiological and hemodynamic effects of this compound.

-

Animal Preparation: Mongrel dogs were anesthetized, and catheters were placed for drug administration, blood pressure monitoring, and intracardiac recordings[8][9][10].

-

Electrophysiological Measurements: Monophasic action potential (MAP) catheters were positioned in the right atrium and right ventricle to record MAP duration. Pacing protocols were used to assess effective refractory period (ERP) and conduction time[8].

-

Drug Administration: this compound was administered intravenously, and measurements were taken at baseline and at pseudo steady-state plasma concentrations[8].

Visualizations: Pathways and Processes

References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]

- 2. ahajournals.org [ahajournals.org]

- 3. academic.oup.com [academic.oup.com]

- 4. The combined ion channel blocker AZD1305 attenuates late Na current and IKr-induced action potential prolongation and repolarization instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Reduced ventricular proarrhythmic potential of the novel combined ion-channel blocker AZD1305 versus dofetilide in dogs with remodeled hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AZD 1305 | Semantic Scholar [semanticscholar.org]

- 8. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrophysiologic and antiarrhythmic effects of AZD1305 in canine pulmonary vein sleeves - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rationale for Developing AZD-1305 for Atrial Flutter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD-1305 was investigated as a potential therapeutic agent for atrial arrhythmias, with a specific application in the management of atrial flutter. The core rationale for its development was centered on its unique profile as a combined ion channel blocker, exhibiting atrial-predominant electrophysiological effects. The hypothesis was that by simultaneously modulating multiple cardiac ion channels, this compound could effectively terminate the macro-reentrant circuit characteristic of atrial flutter while minimizing the risk of ventricular proarrhythmia. This document provides an in-depth technical overview of the scientific basis for the development of this compound for this indication, including its mechanism of action, preclinical evidence, and clinical electrophysiological effects. While the development of this compound was ultimately halted due to safety concerns in a broader atrial fibrillation program, the foundational science provides valuable insights into the pharmacological management of atrial flutter.

The Unmet Need in Atrial Flutter Management

Atrial flutter is a common supraventricular tachyarrhythmia characterized by a rapid, organized atrial rate, typically between 240 and 340 beats per minute.[1] The underlying mechanism is a macro-reentrant circuit, most commonly located in the right atrium.[2][3] While catheter ablation is a highly effective and often curative treatment, pharmacological options are still necessary for acute termination and for patients who are not candidates for or who are awaiting ablation.[1][2][4] Existing antiarrhythmic drugs have limitations, including incomplete efficacy and the risk of proarrhythmia.[5] This created a clear therapeutic window for a novel agent with a more favorable efficacy and safety profile.

Mechanism of Action and Preclinical Rationale

The development of this compound for atrial flutter was predicated on its multi-ion channel blocking activity, with a notable atrial-predominant effect.

Multi-Ion Channel Blockade

In vitro studies revealed that this compound is a potent blocker of several key cardiac ion channels:

-

hERG (IKr): The rapid component of the delayed rectifier potassium current, crucial for ventricular repolarization.

-

L-type Calcium (ICa,L): Involved in the plateau phase of the action potential.

-

hNav1.5 (INa): The fast sodium current responsible for the rapid depolarization phase of the action potential. This compound also demonstrated blockade of the late sodium current (INa,late).[6][7]

By blocking these channels, this compound was designed to prolong the atrial action potential duration (APD) and, consequently, the effective refractory period (ERP). In the context of a macro-reentrant arrhythmia like atrial flutter, increasing the ERP of the tissue within the reentrant circuit can extinguish the arrhythmia by rendering the tissue unexcitable to the re-entering wavefront.

Atrial-Predominant Effects

A key feature of this compound's preclinical profile was its atrial-predominant action, particularly concerning sodium channel blockade. Studies in canine models demonstrated that this compound had a more pronounced effect on prolonging the APD and increasing the ERP in atrial myocytes compared to ventricular myocytes. This atrial selectivity was hypothesized to provide a wider therapeutic window, allowing for effective termination of atrial arrhythmias at concentrations that would have a lesser effect on ventricular repolarization, thereby reducing the risk of ventricular tachyarrhythmias like Torsades de Pointes (TdP).[8]

Preclinical Data Summary

The following table summarizes key quantitative findings from preclinical investigations of this compound.

| Parameter | Species/Model | Concentration | Atrial Effect | Ventricular Effect | Citation |

| Vmax Reduction | Canine Myocytes | 3 µM | -51% ± 10% | -31% ± 23% | [9] |

| Action Potential Duration (APD90) Prolongation | Canine Perfused Tissue | 3 µM | From 224±12ms to 298±30ms (Crista Terminalis) | From 167±14ms to 209±14ms (M Cell Region) | [9] |

| QT Interval Prolongation | Anesthetized Rabbit | Infusion | From 145 ± 8ms to 196 ± 18ms | N/A | [6] |

| AF Termination | Canine Perfused Atria | 3 µM | Terminated in 7 of 8 atria | N/A | [9] |

Clinical Electrophysiology in Atrial Flutter Patients

A key clinical study investigated the electrophysiological effects of intravenous this compound in patients who had recently undergone successful catheter ablation for atrial flutter.[10] This study provided direct evidence of the drug's effects on human atrial and ventricular myocardium.

Experimental Protocol: Invasive Electrophysiology Study

-

Study Design: A randomized, placebo-controlled, dose-escalating study was conducted in patients after successful catheter ablation of atrial flutter.[10]

-

Participants: 38 patients received this compound across four ascending dose groups, and 12 patients received a placebo.[10]

-

Procedure:

-

Baseline electrophysiological measurements were performed.

-

Patients received an intravenous infusion of either this compound or a placebo.

-

Electrophysiological measurements were repeated starting 20 minutes after the commencement of the infusion.[10]

-

-

Key Measurements: Left and right atrial effective refractory period (ERP), right ventricular ERP, paced QT interval, and intracardiac conduction times were measured.[10]

Clinical Electrophysiological Data

The study demonstrated a dose- and concentration-dependent effect of this compound on key electrophysiological parameters.

| Parameter | Dose Group | Mean Increase from Baseline (ms) | Placebo | Citation |

| Left Atrial ERP | 3 | 55 | Not specified | [10] |

| Right Atrial ERP | 3 | 84 | Not specified | [10] |

| Right Ventricular ERP | 3 | 59 | Not specified | [10] |

| Paced QT Interval | 3 | 70 | Not specified | [10] |

These findings confirmed that this compound prolongs atrial and ventricular refractoriness in humans, consistent with its preclinical profile. The significant increase in atrial ERP provided a strong mechanistic rationale for its potential to terminate atrial flutter.

Visualizing the Rationale and Mechanisms

Signaling Pathway of this compound

Caption: Mechanism of action of this compound on cardiac ion channels.

Experimental Workflow for Clinical Electrophysiology Study

Caption: Workflow of the invasive electrophysiology study of this compound.

Logical Rationale for Development

Caption: Logical framework for the development of this compound for atrial flutter.

Conclusion and Discontinuation of Development

The rationale for developing this compound for atrial flutter was scientifically sound, based on its multi-ion channel blocking properties and its atrial-predominant electrophysiological effects. The drug was designed to prolong atrial refractoriness, thereby terminating the macro-reentrant circuit of atrial flutter, with a hypothesized lower risk of ventricular proarrhythmia compared to existing agents. Preclinical data and a dedicated clinical electrophysiology study in post-atrial flutter ablation patients supported this mechanism of action.[10]